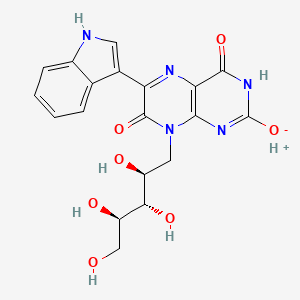
Photolumazine III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Photolumazine III is a compound that belongs to the class of lumazines, which are derivatives of pteridine. It is known for its photoluminescent properties and is often studied in the context of its interactions with the major histocompatibility complex class I-related molecule 1 (MR1). This compound is significant in various scientific fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: Photolumazine III can be synthesized through a series of chemical reactions involving riboflavin derivatives. One common method involves the use of 5-amino-6-ribitylaminouracil as a precursor, which undergoes cyclization and subsequent modifications to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, purification, and crystallization. The scalability of these methods would depend on the demand and application of the compound in various industries.
化学反应分析
Types of Reactions: Photolumazine III undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its photoluminescent properties.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized lumazine derivatives, while substitution can result in functionalized lumazines with altered properties .
科学研究应用
Photolumazine III has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent probe to study chemical reactions and molecular interactions.
Biology: Investigated for its role in the immune response, particularly in the presentation of microbial metabolites to mucosal-associated invariant T cells.
Medicine: Explored for its potential in cancer research, as it can interact with MR1-restricted T cells, which have shown promise in targeting tumor cells.
Industry: Utilized in the development of photoluminescent materials and sensors for various applications
作用机制
Photolumazine III exerts its effects primarily through its interaction with the major histocompatibility complex class I-related molecule 1. This interaction involves the binding of this compound to the antigen-presenting groove of the major histocompatibility complex class I-related molecule 1, which then presents the compound to mucosal-associated invariant T cells. This process is crucial for the immune response to microbial infections and has implications in cancer immunotherapy .
相似化合物的比较
Photolumazine III can be compared with other similar compounds such as:
Photolumazine I: Another lumazine derivative with similar photoluminescent properties but different chemical structure.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin: A riboflavin analogue with distinct biological activities.
Riboflavin: A well-known vitamin B2 compound with various biological functions.
属性
分子式 |
C19H19N5O7 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
hydron;6-(1H-indol-3-yl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate |
InChI |
InChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1 |
InChI 键 |
XZHBOWKLLNKVKN-ZOWXZIJZSA-N |
手性 SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


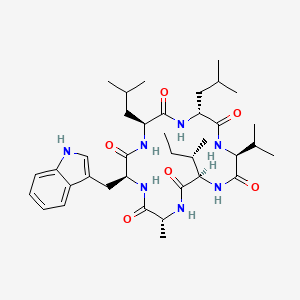
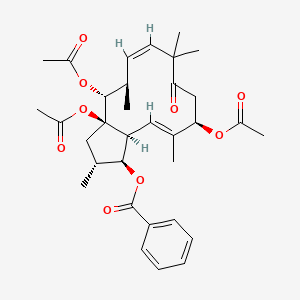

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
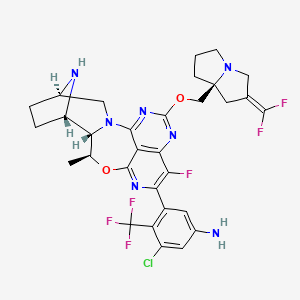
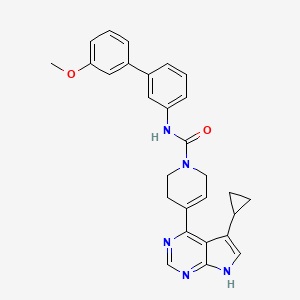
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
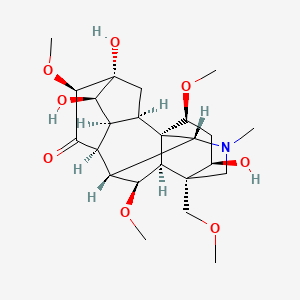
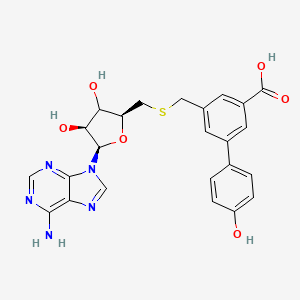
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)



![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
